molecular formula C11H10N2O3 B2982768 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 4755-57-1

3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2982768
CAS RN: 4755-57-1
M. Wt: 218.212
InChI Key: QLJVBMFODQQPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid (MPPCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPPCA is a pyrazole derivative that has been synthesized using various methods, including the reaction of hydrazine hydrate with ethyl acetoacetate and phenylhydrazine in the presence of acetic acid.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the inflammatory response. 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to have significant biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Additionally, 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to reduce inflammation in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid in lab experiments is its high yield and purity, which makes it easy to work with. Additionally, 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to have significant anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid, including:
1. Further studies on the mechanism of action of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid, including its interactions with specific enzymes involved in the inflammatory response.
2. Studies on the potential use of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
3. Studies on the potential use of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid in combination with other anti-inflammatory and anti-cancer drugs to enhance their effectiveness.
4. Studies on the potential use of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid as a diagnostic tool for various inflammatory and cancerous conditions.
In conclusion, 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is a promising compound that has significant potential applications in scientific research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research, and its high yield and purity make it easy to work with in lab experiments. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid involves the reaction of hydrazine hydrate with ethyl acetoacetate and phenylhydrazine in the presence of acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is then purified using column chromatography. The yield of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is typically around 70%.

Scientific Research Applications

3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been used in various scientific research studies, including studies on the mechanism of action of certain enzymes and the role of pyrazole derivatives in the treatment of various diseases. In particular, 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to have potential applications in the treatment of cancer and inflammation.

properties

IUPAC Name

5-methoxy-2-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-7-9(11(14)15)13(12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJVBMFODQQPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.